molecular formula C11H10ClFN2O B1373512 5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole CAS No. 1152532-51-8

5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B1373512
CAS No.: 1152532-51-8
M. Wt: 240.66 g/mol
InChI Key: WVSHKIGAYPPUFM-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluoro-3-methylbenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory activities.

    Material Science: As a building block for the synthesis of advanced materials with unique properties.

    Biological Studies: As a probe or tool for studying biological processes and pathways.

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole: Lacks the fluoro and methyl substituents on the phenyl ring.

    5-(1-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Lacks the fluoro substituent on the phenyl ring.

    5-(1-Chloroethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: Lacks the methyl substituent on the phenyl ring.

Uniqueness

The presence of both fluoro and methyl substituents on the phenyl ring of 5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, compared to similar compounds.

Properties

IUPAC Name

5-(1-chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O/c1-6-5-8(3-4-9(6)13)10-14-11(7(2)12)16-15-10/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSHKIGAYPPUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole
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5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole
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5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole
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5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole
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5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole
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5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole

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